molecular formula C27H24ClNO3 B11401078 7-benzyl-3-(3-chlorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-benzyl-3-(3-chlorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11401078
M. Wt: 445.9 g/mol
InChI Key: XLONEKKEKOUECQ-UHFFFAOYSA-N
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Description

7-BENZYL-3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound with a unique structure that combines elements of benzyl, chlorophenyl, and chromeno-oxazinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzyl and chlorophenyl derivatives with chromeno-oxazinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-BENZYL-3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability and reactivity.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 7-BENZYL-3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed therapeutic effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-oxazinone derivatives with different substituents on the benzyl and chlorophenyl groups. Examples include:

  • 7-BENZYL-3-[(4-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE
  • 7-BENZYL-3-[(3-BROMOPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE

Uniqueness

The uniqueness of 7-BENZYL-3-[(3-CHLOROPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H24ClNO3

Molecular Weight

445.9 g/mol

IUPAC Name

7-benzyl-3-[(3-chlorophenyl)methyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C27H24ClNO3/c1-17-23-13-21-15-29(14-20-9-6-10-22(28)11-20)16-31-25(21)18(2)26(23)32-27(30)24(17)12-19-7-4-3-5-8-19/h3-11,13H,12,14-16H2,1-2H3

InChI Key

XLONEKKEKOUECQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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